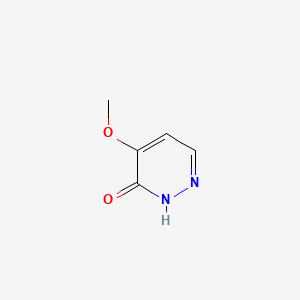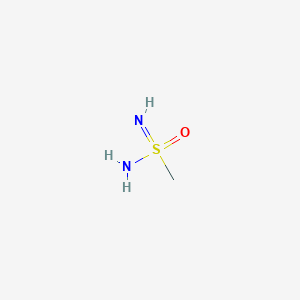
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate” is a complex organic molecule. It likely contains a cyclohexyl group (a six-membered carbon ring), phenyl groups (aromatic six-membered carbon rings), and ureido groups (functional groups containing a carbonyl group attached to a nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving urea derivatives and carbamate derivatives .Chemical Reactions Analysis
The compound may participate in various chemical reactions typical of ureas and carbamates. For example, it might undergo hydrolysis under acidic or basic conditions .Aplicaciones Científicas De Investigación
1. Use in Chromatography
Cyclohexylcarbamates, closely related to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, have been prepared as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs exhibit high resolving abilities for enantiomers, making them comparable to popular tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose in chromatographic applications. Notably, due to the absence of a phenyl group, these cycloalkylcarbamates can also be used as CSPs for thin-layer chromatography, which often requires UV radiation detection (Kubota, Yamamoto, & Okamoto, 2000).
2. Neurotrophic Effects
Studies have identified compounds structurally related to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate that exhibit neurotrophic effects. These compounds have shown significant potential in inducing neurite sprouting in cells and enhancing hippocampal neurogenesis in animal models, suggesting their potential application in disease modification for conditions like depression and dementia (Matsui et al., 2012).
3. Anti-inflammatory and Antimicrobial Properties
Novel derivatives of compounds structurally similar to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate have been shown to possess significant anti-inflammatory and antimicrobial activities. These compounds have been effective in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).
4. Chemical and Biological Stability
Research on cyclohexylcarbamic acid aryl esters, which are structurally related to the compound , has focused on understanding their structure–stability relationships. The stability of these compounds in various chemical and biological environments is crucial for their pharmacological activity and overall pharmacokinetic and toxicological properties (Vacondio et al., 2009).
5. Corrosion Inhibition
Derivatives of 1,3,5-triazinyl urea, which are structurally similar to the compound of interest, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in materials science, particularly in protecting metal surfaces from corrosion (Mistry et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(2,3-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-13-7-12-18(20(19)29-2)25-21(26)23-16-10-6-11-17(14-16)30-22(27)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVWWNYJINOAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)
![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)
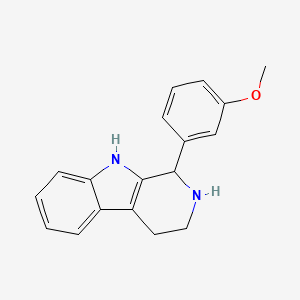
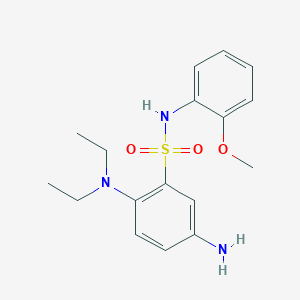
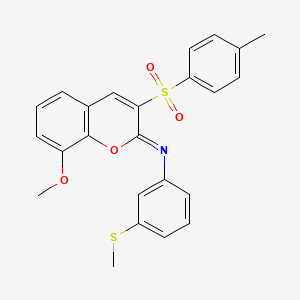

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)

![1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2731719.png)
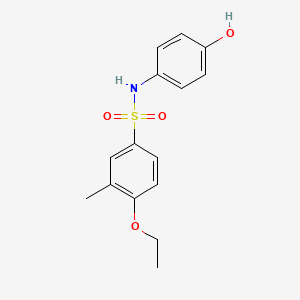

![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
